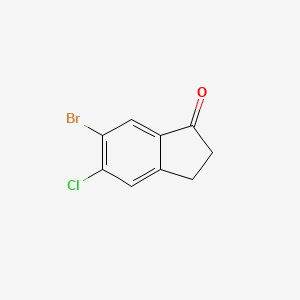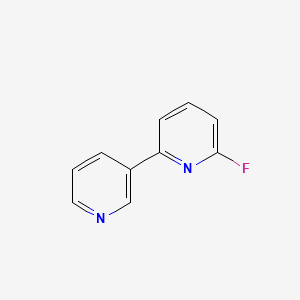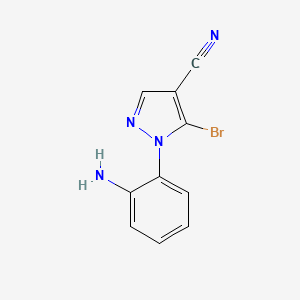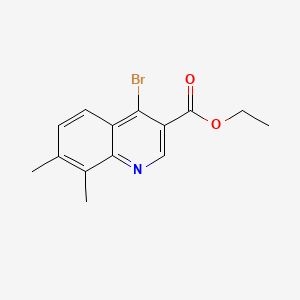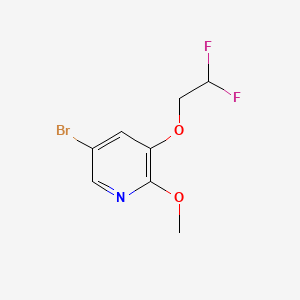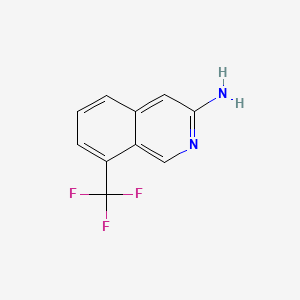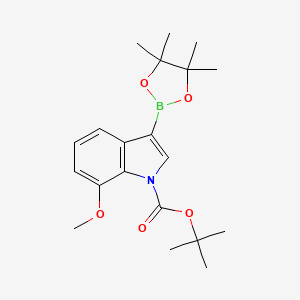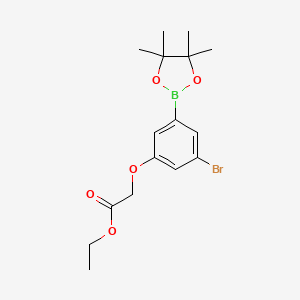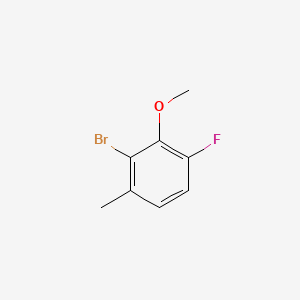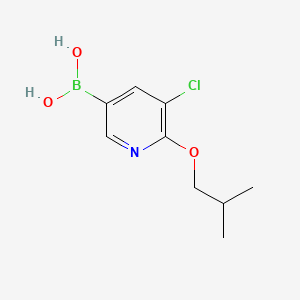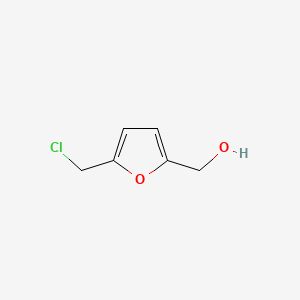
2-Furanmethanol, 5-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanol, 5-(chloromethyl)-, also known as furfuryl chloride, is an organic compound with the chemical formula C5H5ClO. It is a colorless liquid that is used in various industrial applications, including the production of resins, plastics, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanol, 5-(chloromethyl)- chloride involves its ability to act as an electrophile, which can react with nucleophiles, such as oxygen, nitrogen, and sulfur-containing compounds. This reaction can lead to the formation of various functional groups, such as ethers, amines, and thioethers.
Biochemical and Physiological Effects:
Furfuryl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have toxic effects on aquatic organisms, such as fish and algae. It has also been reported to cause irritation to the skin and eyes in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furfuryl chloride has several advantages for lab experiments, including its ability to react with various nucleophiles, which can lead to the formation of a wide range of functional groups. It is also relatively easy to synthesize and is commercially available. However, it has limitations, including its toxicity and potential for environmental harm.
Direcciones Futuras
There are several future directions for research involving 2-Furanmethanol, 5-(chloromethyl)- chloride. One area of research could focus on the development of more efficient and environmentally friendly synthesis methods. Another area of research could focus on the use of 2-Furanmethanol, 5-(chloromethyl)- chloride in the synthesis of novel compounds with potential pharmaceutical applications. Finally, research could be conducted on the toxicological effects of 2-Furanmethanol, 5-(chloromethyl)- chloride and its potential impact on human health and the environment.
Conclusion:
In conclusion, 2-Furanmethanol, 5-(chloromethyl)- chloride is an important organic compound with various industrial and scientific research applications. It is synthesized by the reaction of 2-Furanmethanol, 5-(chloromethyl)- alcohol with hydrochloric acid and can be used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis. Furfuryl chloride has the ability to act as an electrophile, which can lead to the formation of various functional groups. However, it has limitations, including its toxicity and potential for environmental harm. Future research directions could focus on the development of more efficient and environmentally friendly synthesis methods, the synthesis of novel compounds with potential pharmaceutical applications, and the toxicological effects of 2-Furanmethanol, 5-(chloromethyl)- chloride.
Métodos De Síntesis
Furfuryl chloride can be synthesized by the reaction of 2-Furanmethanol, 5-(chloromethyl)- alcohol with hydrochloric acid. The reaction proceeds via an electrophilic substitution mechanism, where the chlorine atom replaces the hydroxyl group of 2-Furanmethanol, 5-(chloromethyl)- alcohol. The reaction can be carried out under various conditions, including refluxing with concentrated hydrochloric acid or using a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Furfuryl chloride has been used in various scientific research applications, including the synthesis of heterocyclic compounds, such as furan derivatives, and as a reagent in organic synthesis. It has also been used in the production of resins, which are used in the manufacture of various products, such as adhesives, coatings, and composites.
Propiedades
IUPAC Name |
[5-(chloromethyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMVVLJZNNJDHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CCl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

